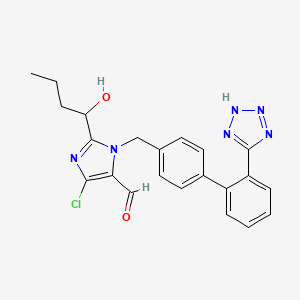
Losartan metabolite P1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan metabolite P1 is a hydroxylated derivative of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Losartan is metabolized in the liver by cytochrome P450 enzymes, resulting in several metabolites, including the inactive metabolite P1. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of losartan.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of losartan metabolite P1 involves the hydroxylation of losartan. This process typically occurs in the liver, mediated by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 . In a laboratory setting, hydroxylation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) has been found to be an efficient method .
Industrial Production Methods
Industrial production of this compound is generally not pursued separately, as it is a byproduct of losartan metabolism. the large-scale synthesis of losartan itself involves several steps, including the formation of the tetrazole ring and the coupling of biphenyl moieties .
化学反应分析
Types of Reactions
Losartan metabolite P1 primarily undergoes hydroxylation reactions. It can also participate in other reactions typical of hydroxylated aromatic compounds, such as oxidation and substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) is commonly used for hydroxylation.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products
The major product of the hydroxylation of losartan is the metabolite P1. Further oxidation can lead to the formation of carboxylic acid derivatives .
科学研究应用
Losartan metabolite P1 has several applications in scientific research:
作用机制
Losartan metabolite P1 itself is inactive and does not contribute to the therapeutic effects of losartan. its formation and presence in the body are indicative of the metabolic processes involving losartan. The active metabolite of losartan, EXP3174, is responsible for blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .
相似化合物的比较
Similar Compounds
EXP3174: The active metabolite of losartan, which has a significant role in its antihypertensive effects.
Telmisartan: Another angiotensin II receptor antagonist with a different metabolic profile.
Valsartan: Similar to losartan but with different pharmacokinetic properties.
Uniqueness
Losartan metabolite P1 is unique in that it is an inactive byproduct of losartan metabolism. Its presence helps in understanding the complete metabolic profile of losartan and the role of cytochrome P450 enzymes in drug metabolism .
属性
CAS 编号 |
1807608-19-0 |
|---|---|
分子式 |
C22H21ClN6O2 |
分子量 |
436.9 g/mol |
IUPAC 名称 |
5-chloro-2-(1-hydroxybutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,13,19,31H,2,5,12H2,1H3,(H,25,26,27,28) |
InChI 键 |
KMCNHKMBFGXFMW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















